molecular formula C13H11ClFN3O B5429121 1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea

1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B5429121
M. Wt: 279.70 g/mol
InChI Key: WFYTWNWCAJLJGI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring, a pyridinylmethyl group, and a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and pyridine-3-carboxaldehyde.

    Formation of Intermediate: The first step involves the reaction of 3-chloro-4-fluoroaniline with pyridine-3-carboxaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Urea Formation: The final step involves the reaction of the amine with an isocyanate or carbamoyl chloride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may produce various substituted urea derivatives.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound finds applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-fluorophenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a different position of the pyridinyl group.

    1-(3-Chloro-4-fluorophenyl)-3-(pyridin-4-ylmethyl)urea: Another isomer with the pyridinyl group in a different position.

    1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylethyl)urea: Similar compound with an ethyl group instead of a methyl group.

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c14-11-6-10(3-4-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYTWNWCAJLJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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